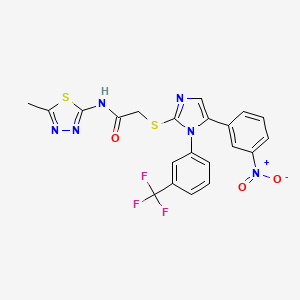
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H15F3N6O3S2 and its molecular weight is 520.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex compound that combines a thiadiazole moiety with an imidazole derivative. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazones with carbonyl compounds or the use of cyclization methods involving hydrazine derivatives. For the specific compound , a multi-step synthesis may be required to achieve the desired substitution pattern on both the thiadiazole and imidazole rings.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiadiazole can exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide | MCF-7 | 2.09 | Induction of apoptosis |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-imidazole derivative | HepG2 | 2.08 | Inhibition of cell proliferation |
| Thiadiazole derivative | HCT116 (colon cancer) | 0.34 | Inhibition of EGFR signaling |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of critical signaling pathways involved in tumor growth.
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. A study evaluating various thiadiazole compounds demonstrated effective inhibition against bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-acetyl derivative | Staphylococcus aureus | 12 µg/mL |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-thioacetamide | Escherichia coli | 15 µg/mL |
This indicates that the compound possesses potential as an antimicrobial agent.
Case Studies
Several studies have highlighted the biological activity of thiadiazole derivatives:
- Anticancer Study : A study published in PMC reported that a series of thiadiazole derivatives exhibited cytotoxic effects against multiple cancer cell lines including breast and prostate cancers. The mechanism involved apoptosis and cell cycle arrest at the G2/M phase .
- Antimicrobial Evaluation : Another research article focused on the antibacterial activity of novel thiadiazole compounds against resistant strains of bacteria. The results indicated that certain derivatives showed potent activity comparable to standard antibiotics .
- Pharmacological Profile : A comprehensive review on thiadiazoles highlighted their diverse pharmacological profiles including anti-inflammatory and antiviral activities alongside anticancer effects .
属性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N6O3S2/c1-12-27-28-19(35-12)26-18(31)11-34-20-25-10-17(13-4-2-7-16(8-13)30(32)33)29(20)15-6-3-5-14(9-15)21(22,23)24/h2-10H,11H2,1H3,(H,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJGLQSEPNUCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














